N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide
Overview
Description
N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide is a complex organic compound that features a piperazine ring, a fluorobenzene moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative. This can be achieved by reacting ethylamine with piperazine in the presence of a suitable catalyst.
Introduction of the Fluorobenzene Moiety: The next step involves the introduction of the fluorobenzene moiety. This can be done by reacting the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate oxoethylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to reduce the sulfonamide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, while the sulfonamide group can inhibit certain enzymes. The fluorobenzene moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[2-(1-piperazinyl)ethyl]ethylenediamine
- N-ethyl-N-[2-(4-phenyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Uniqueness
N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety, which can significantly enhance its pharmacological properties compared to other similar compounds. The combination of the piperazine ring and the sulfonamide group also contributes to its distinct chemical and biological activities.
Properties
IUPAC Name |
N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O3S/c1-3-18-9-11-19(12-10-18)16(21)13-20(4-2)24(22,23)15-7-5-14(17)6-8-15/h5-8H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJAFRKWWJNGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142709 | |
Record name | N-Ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
838876-62-3 | |
Record name | N-Ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838876-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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